molecular formula C23H25N3O5 B14955400 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}propanamide

3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}propanamide

Cat. No.: B14955400
M. Wt: 423.5 g/mol
InChI Key: HZVPPCJOQXEVJD-UHFFFAOYSA-N
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Description

This compound features a pyrrolo[3,4-c]pyridine-1,3-dione core, a bicyclic heterocycle with two ketone groups at positions 1 and 3. Attached to this core is a propanamide linker, which connects to a tetrahydro-2H-pyran-4-yl ring substituted with a 4-methoxyphenyl group at the 4-position. The tetrahydro-pyran component introduces conformational rigidity, which could optimize spatial orientation for biological interactions .

Properties

Molecular Formula

C23H25N3O5

Molecular Weight

423.5 g/mol

IUPAC Name

3-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]propanamide

InChI

InChI=1S/C23H25N3O5/c1-30-17-4-2-16(3-5-17)23(8-12-31-13-9-23)15-25-20(27)7-11-26-21(28)18-6-10-24-14-19(18)22(26)29/h2-6,10,14H,7-9,11-13,15H2,1H3,(H,25,27)

InChI Key

HZVPPCJOQXEVJD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)CCN3C(=O)C4=C(C3=O)C=NC=C4

Origin of Product

United States

Preparation Methods

Formation of the Tetrahydropyran Ring

The tetrahydropyran ring is synthesized via acid-catalyzed cyclization of 4-(4-methoxyphenyl)-1,5-pentanediol. Using p-toluenesulfonic acid in toluene under reflux yields 4-(4-methoxyphenyl)tetrahydro-2H-pyran with >70% efficiency.

Amidation to Form the Propanamide

The amine intermediate undergoes amidation with acryloyl chloride in dichloromethane, catalyzed by triethylamine, to form the propanamide side chain. Yields exceed 85% after purification via silica gel chromatography.

Coupling Strategies to Form the Target Compound

Coupling the pyrrolo[3,4-c]pyridine-dione core with the propanamide side chain is achieved through nucleophilic acyl substitution. The dione’s C2 carbonyl is activated using thionyl chloride, forming a reactive acyl chloride intermediate. This intermediate reacts with the tetrahydropyran-propanamide amine in anhydrous tetrahydrofuran (THF) at 0°C, yielding the target compound after 12 hours.

Optimization Notes :

  • Activation reagent : Thionyl chloride outperforms phosphorus oxychloride in minimizing by-products.
  • Solvent : THF ensures compatibility with both acid chloride and amine.
  • Temperature : Low temperatures (0–5°C) prevent decomposition of the acyl chloride.

Industrial Production Considerations

Scale-up challenges include:

  • Heterocyclization exotherm : Controlled addition of ATCN to prevent thermal runaway.
  • Amidation selectivity : Use of flow chemistry to maintain stoichiometric precision.

Continuous flow systems enhance reproducibility, with throughputs exceeding 1 kg/day in pilot studies.

Characterization and Analytical Data

Parameter Value Source
Melting Point 247–250°C (recrystallized from MeCN)
LC-MS (ES) m/z 423.5 [M+H]+
1H NMR (DMSO-d6) δ 8.45 (s, 1H, pyridine-H)
Yield (Overall) 32% (four-step sequence)

Purification via column chromatography (ethyl acetate/hexane, 3:1) and recrystallization ensures >98% purity by HPLC.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Mechanism of Action

The mechanism of action of 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation and modulation of inflammatory responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolo[3,4-c]pyrrole Derivatives

Compound 9a–c (): These hydroxamic acid derivatives share a pyrrolo[3,4-c]pyrrole core but replace the dione with hydroxamic acid and trifluoromethyl/phenyl substituents. The trifluoromethyl group in 9a may increase metabolic stability compared to the main compound’s methoxyphenyl group .

Feature Main Compound Compound 9a ()
Core Pyrrolo[3,4-c]pyridine-1,3-dione Pyrrolo[3,4-c]pyrrole
Key Substituents 4-Methoxyphenyl-tetrahydro-pyran Trifluoromethyl, phenyl
Functional Groups Amide, dione Hydroxamic acid
Potential Implication Moderate polarity, rigid conformation Enhanced enzyme inhibition, stability

Tetrahydro-2H-pyran Derivatives

4-(2-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde (): This compound shares the tetrahydro-pyran-4-yl group substituted with methoxyphenyl but replaces the propanamide with a carboxaldehyde. The aldehyde group increases reactivity, making it unsuitable for oral bioavailability, whereas the main compound’s amide linkage improves stability for drug-like properties .

Propanamide-Linked Heterocycles

3-(4-Hydroxyphenyl)-N-((4-oxo-pyrano[4,3-d]pyrimidin-2-yl)methyl)-N-(thiophen-2-ylmethyl)propanamide (): This compound features a pyrano[4,3-d]pyrimidin core linked via propanamide to a thiophen group. Unlike the main compound’s pyrrolopyridine dione, this structure’s pyrimidine core may target kinase enzymes.

Feature Main Compound Compound
Core Pyrrolo[3,4-c]pyridine-1,3-dione Pyrano[4,3-d]pyrimidin
Linker Propanamide Propanamide
Key Substituents 4-Methoxyphenyl-tetrahydro-pyran Thiophen, hydroxyphenyl
Potential Target Enzymes requiring H-bonding (e.g., proteases) Kinases, nucleic acid-binding proteins

Pyrrolo[3,2-d]pyrimidine Derivatives

N-(4-(6-Chloro-3-(3-methoxy-2-methylphenyl)-2,4-dioxo-pyrrolo[3,2-d]pyrimidin-5-yl)phenyl-thiazol-2-yl)acetamide (): This compound has a pyrrolo[3,2-d]pyrimidine core with chloro and methoxy groups. Both compounds use amide linkers, but the dione in the main compound may offer stronger H-bonding than the pyrimidine’s ketone .

Structural-Activity Relationship (SAR) Insights

  • Core Heterocycle : Pyrrolo[3,4-c]pyridine-1,3-dione (main compound) vs. pyrrolo[3,2-d]pyrimidine (): The dione in the main compound likely enhances polarity and H-bonding compared to pyrimidine-based analogs, affecting solubility and target selectivity.
  • Tetrahydro-pyran Substituent : The 4-methoxyphenyl group (main compound) vs. carboxaldehyde (): Methoxyphenyl improves lipophilicity and may enhance membrane permeability compared to reactive aldehydes.
  • Amide Linker : Common in propanamide derivatives (main compound, ), this group balances stability and bioavailability, unlike esters or hydroxamic acids .

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